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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)methanol

Cat. No.: B1276293 Get Quote

(5-Bromopyridin-2-yl)methanol has emerged as a critical building block for researchers and

scientists in the field of drug discovery and development. Its unique bifunctional nature,

possessing both a nucleophilic hydroxymethyl group and a bromine-substituted pyridine ring

amenable to a wide array of cross-coupling reactions, positions it as a versatile scaffold for the

synthesis of complex molecular architectures targeting a range of therapeutic areas. This

document provides detailed application notes and experimental protocols for the synthesis and

derivatization of this key intermediate, with a focus on its role in the development of kinase

inhibitors.

Synthesis of the Intermediate: (5-Bromopyridin-2-
yl)methanol
Two primary synthetic routes for the preparation of (5-Bromopyridin-2-yl)methanol are

presented below, offering flexibility based on available starting materials and desired scale.

Protocol 1: Reduction of Methyl 5-Bromo-2-
pyridinecarboxylate
This high-yielding protocol involves the selective reduction of the ester functionality of methyl 5-

bromo-2-pyridinecarboxylate using a mild reducing agent.

Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve methyl 5-bromo-2-pyridinecarboxylate (1.0

eq) in methanol.

Cooling: Cool the solution to 0 °C using an ice bath.

Addition of Reducing Agent: Slowly add sodium borohydride (3.0 eq) portion-wise to the

stirred solution while maintaining the temperature at 0 °C.

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature.

Stir for 12 hours.

Quenching and pH Adjustment: Carefully add 1N HCl to adjust the pH to 1, followed by the

addition of a saturated sodium bicarbonate solution to bring the pH to 8.

Extraction: Extract the aqueous mixture with ethyl acetate.

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to yield the final product.[1]

Parameter Value

Starting Material Methyl 5-bromo-2-pyridinecarboxylate

Reagent Sodium Borohydride

Solvent Methanol

Reaction Time 12 hours

Yield 94.8%[1]

Protocol 2: From 5-Bromo-2-methylpyridine via N-Oxide
Rearrangement
This alternative route utilizes the oxidation of 5-bromo-2-methylpyridine to its corresponding N-

oxide, followed by a rearrangement to furnish the desired alcohol.

Experimental Protocol:
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N-Oxidation: Dissolve 5-bromo-2-methylpyridine (1.0 eq) in dichloromethane and add meta-

chloroperoxybenzoic acid (m-CPBA) (1.4 eq). Stir the mixture for 2 hours.[1]

Quenching: Quench the reaction with a saturated aqueous solution of sodium carbonate and

stir overnight.[1]

Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and

concentrate to yield the crude N-oxide.[1]

Rearrangement: Under an inert atmosphere (e.g., argon), slowly add trifluoroacetic

anhydride to the crude N-oxide. Stir at room temperature for 30 minutes, then reflux for 30

minutes.[1]

Work-up: Cool the reaction to room temperature and quench with a saturated aqueous

solution of sodium bicarbonate. Extract with dichloromethane.[1]

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by

column chromatography (e.g., ethyl acetate/hexanes) to obtain the product.[1]

Parameter Value

Starting Material 5-Bromo-2-methylpyridine

Reagents m-CPBA, Trifluoroacetic Anhydride

Solvent Dichloromethane

Yield 78%[1]

Application in Medicinal Chemistry: Synthesis of
Kinase Inhibitors
(5-Bromopyridin-2-yl)methanol and its derivatives are valuable intermediates in the synthesis

of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The

bromopyridine moiety serves as a handle for introducing various substituents that can interact

with the kinase active site, while the methanol group can be further functionalized to improve

physicochemical properties or introduce additional binding interactions.
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A key signaling pathway often targeted in cancer is the PI3K/Akt/mTOR pathway, which plays a

central role in cell growth, proliferation, and survival. The synthesis of inhibitors targeting

kinases within this pathway, such as mTOR, can be facilitated by intermediates like (5-
Bromopyridin-2-yl)methanol.
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Protocol 3: Suzuki Cross-Coupling for Derivatization
A common and powerful method to elaborate the (5-Bromopyridin-2-yl)methanol scaffold is

the Suzuki cross-coupling reaction. This allows for the introduction of a wide variety of aryl and

heteroaryl groups at the 5-position of the pyridine ring. The following is a general protocol

adaptable for this purpose.

Experimental Protocol:

Reaction Setup: In a Schlenk flask, combine (5-Bromopyridin-2-yl)methanol (or a

protected derivative) (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such

as Pd(PPh₃)₄ (5 mol %), and a base like potassium phosphate (1.5 eq).

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and

water.

Reaction: Stir the mixture at 85-95 °C for 15 hours under an inert atmosphere.
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Work-up: After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate,

concentrate, and purify by column chromatography to obtain the coupled product.

Parameter Value

Reaction Type Suzuki Cross-Coupling

Catalyst Tetrakis(triphenylphosphine)palladium(0)

Base Potassium Phosphate

Solvent 1,4-Dioxane/Water

Temperature 85-95 °C

Experimental Workflow Visualization
The general workflow for the synthesis and subsequent derivatization of (5-Bromopyridin-2-
yl)methanol is depicted below.
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Synthesis of (5-Bromopyridin-2-yl)methanol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1276293?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/synthesis/2-hydroxymethyl-5-bromopyridine.htm
https://www.benchchem.com/product/b1276293#5-bromopyridin-2-yl-methanol-as-a-key-intermediate-in-medicinal-chemistry
https://www.benchchem.com/product/b1276293#5-bromopyridin-2-yl-methanol-as-a-key-intermediate-in-medicinal-chemistry
https://www.benchchem.com/product/b1276293#5-bromopyridin-2-yl-methanol-as-a-key-intermediate-in-medicinal-chemistry
https://www.benchchem.com/product/b1276293#5-bromopyridin-2-yl-methanol-as-a-key-intermediate-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1276293?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

